3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide N-desmethyl U-47700 (CRM) is a certified reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended for research and forensic applications.
N-desmethyl U-47700 is an analytical reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended only for forensic and research applications.
N-desmethyl U-47700 is an analytical reference material that is structurally categorized as an opioid. It has been identified as a metabolite of U-47700. This product is intended only for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 67579-73-1
VCID: VC0162683
InChI: InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
SMILES: CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C15H20Cl2N2O
Molecular Weight: 315.2 g/mol

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide

CAS No.: 67579-73-1

Cat. No.: VC0162683

Molecular Formula: C15H20Cl2N2O

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide - 67579-73-1

Specification

Description N-desmethyl U-47700 (CRM) is a certified reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended for research and forensic applications.
N-desmethyl U-47700 is an analytical reference material categorized as an opioid. It is the primary metabolite of U-47700. This product is intended only for forensic and research applications.
N-desmethyl U-47700 is an analytical reference material that is structurally categorized as an opioid. It has been identified as a metabolite of U-47700. This product is intended only for forensic and research applications.
CAS No. 67579-73-1
Molecular Formula C15H20Cl2N2O
Molecular Weight 315.2 g/mol
IUPAC Name 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide
Standard InChI InChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
Standard InChI Key UOLMIGVJKXDEGR-ZIAGYGMSSA-N
Isomeric SMILES CN[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
SMILES CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
Canonical SMILES CNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator